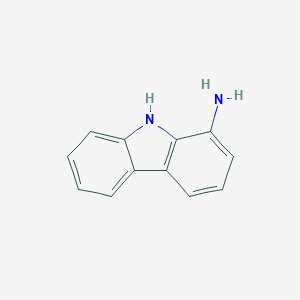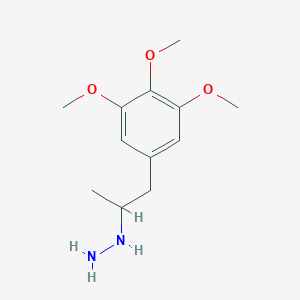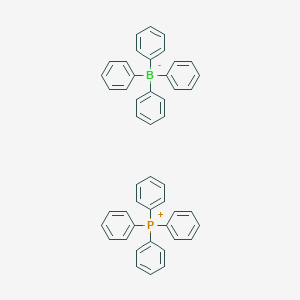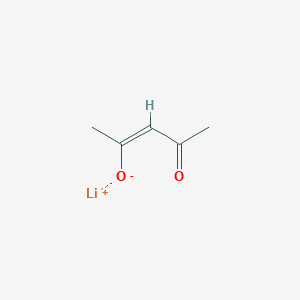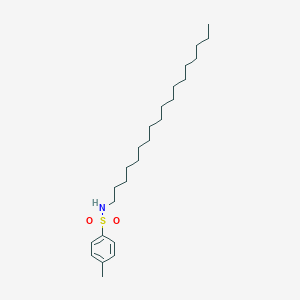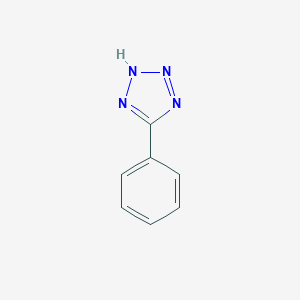
5-Phenyl-1H-Tetrazol
Übersicht
Beschreibung
5-Phenyl-1H-tetrazole is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the carbon. This compound is known for its stability and diverse applications in various fields, including material science, medicinal chemistry, and corrosion inhibition .
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1H-tetrazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action:
5-Phenyl-1H-tetrazole (PT) interacts with specific molecular targets within living organisms. One notable example is its inhibitory effect against copper-alloy corrosion. In a non-toxic manner, PT protects copper artifacts from deterioration caused by environmental factors such as atmospheric humidity and marine aerosols .
Mode of Action:
PT likely forms a protective layer on the copper surface, preventing further corrosion. Its interaction with the metal surface alters the electrochemical properties, hindering the oxidation of copper ions. This protective layer acts as a barrier, shielding the underlying copper from corrosive agents. In contrast, the commonly used and toxic 1H-Benzotriazole (BTA) also achieves corrosion inhibition but at a higher concentration .
Biochemical Pathways:
Analytical techniques such as X-ray photoelectron spectroscopy, micro-Raman spectroscopy, and atomic force microscopy reveal distinct patina compositions and inhibition mechanisms for PT compared to BTA . These insights contribute to its potential use in preserving bronze archaeological and artistic objects.
Action Environment:
Environmental factors significantly influence PT’s efficacy and stability. Factors such as humidity, temperature, and exposure to pollutants affect the formation and stability of the protective layer. Understanding these environmental dynamics is crucial for optimizing PT’s use in heritage conservation.
Biochemische Analyse
Biochemical Properties
5-Phenyl-1H-tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes . It has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Cellular Effects
5-Phenyl-1H-tetrazole has been shown to have a wide range of effects on various types of cells. Its planar structure and electron-donating and withdrawing properties allow it to interact with various cellular components, influencing cell function
Molecular Mechanism
Its planar structure and ability to stabilize electrostatic repulsion of negatively charged ions suggest that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Its stability and resistance to degradation suggest that it may have long-term effects on cellular function
Dosage Effects in Animal Models
It has been suggested that it may have a range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities
Metabolic Pathways
It has been suggested that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that 5-Phenyl-1H-tetrazole may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Its solubility in lipids suggests that it may be transported and distributed within cells and tissues via lipid-mediated transport .
Subcellular Localization
Its lipid solubility suggests that it may localize to lipid-rich areas of the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Phenyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with sodium azide in the presence of an acid catalyst. Another method includes the cyclization of phenyl isocyanide with sodium azide under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of 5-Phenyl-1H-tetrazole often employs a one-pot multicomponent reaction. This method utilizes lanthanum nitrate hexahydrate as a catalyst, with dimethylformamide as the solvent, yielding high product efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-1H-tetrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The anions of 5-Phenyl-1H-tetrazole can react with aromatic compounds like 1,4-dimethoxybenzene and 1,3,5-trimethoxybenzene.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves the use of sodium azide and dimethylformamide as the solvent.
Oxidation: Often requires strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Nucleophilic Substitution: Produces substituted aromatic compounds with tetrazole groups.
Oxidation: Results in the formation of various oxidized derivatives, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1H-Benzotriazole: Another corrosion inhibitor, but more toxic compared to 5-Phenyl-1H-tetrazole.
Tetrazole Derivatives: Compounds like 5-(thiophen-2-yl)-1H-tetrazole exhibit similar antibacterial properties.
Uniqueness: 5-Phenyl-1H-tetrazole stands out due to its lower toxicity and higher efficiency in corrosion inhibition at lower concentrations compared to 1H-Benzotriazole . Additionally, its versatility in forming stable complexes with metals and its potential in drug design make it a valuable compound in various scientific fields .
Eigenschaften
IUPAC Name |
5-phenyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARUHZGHZWCEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044858 | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18039-42-4 | |
| Record name | 5-Phenyltetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyltetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazole, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-1H-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66K25GN4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
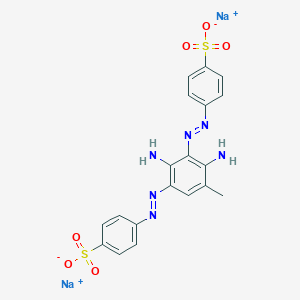
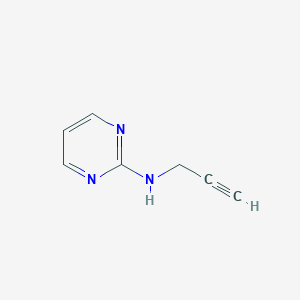
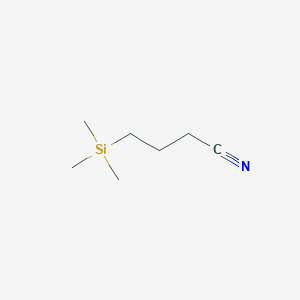

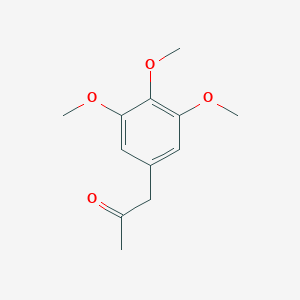
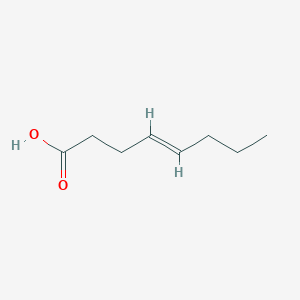
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
